molecular formula C7H5F3O2 B2853912 5-(Trifluoromethyl)benzene-1,3-diol CAS No. 454-68-2

5-(Trifluoromethyl)benzene-1,3-diol

Cat. No.: B2853912
CAS No.: 454-68-2
M. Wt: 178.11
InChI Key: LXCRBEFECXIJJV-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzene-1,3-diol is a chemical compound with the molecular formula C7H5F3O2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which also contains two hydroxyl groups (-OH) at the 1 and 3 positions.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trifluoromethyl)benzene-1,3-diol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzene-1,2-diol
  • 4-(Trifluoromethyl)benzene-1,3-diol
  • 2-(Trifluoromethyl)benzene-1,3-diol

Uniqueness

5-(Trifluoromethyl)benzene-1,3-diol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug design .

Properties

IUPAC Name

5-(trifluoromethyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCRBEFECXIJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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